endo-BCN-PEG8-acid
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Overview
Description
endo-BCN-PEG8-acid is a compound that contains a bicyclo[6.1.0]non-4-yne (BCN) group and a polyethylene glycol (PEG) chain with eight ethylene glycol units, terminating in a carboxylic acid group. This compound is known for its utility in bioconjugation and click chemistry, particularly in copper-free click reactions with azide-tagged biomolecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG8-acid typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of organic reactions starting from cyclooctyne derivatives.
PEGylation: The BCN group is then conjugated with a PEG chain containing eight ethylene glycol units. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of stable amide bonds.
Introduction of Carboxylic Acid Group: The terminal carboxylic acid group is introduced through esterification or amidation reactions, using reagents like succinic anhydride or other carboxylating agents
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of BCN and PEG Intermediates: Large-scale synthesis of BCN and PEG intermediates is carried out in reactors with precise control over reaction conditions.
Purification: The product is purified using techniques such as column chromatography, recrystallization, or distillation to achieve high purity levels.
Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG8-acid undergoes several types of chemical reactions:
Click Chemistry: The BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-tagged molecules, forming stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of coupling agents like EDC or N-hydroxysuccinimide (NHS) to form amide bonds
Common Reagents and Conditions
Click Chemistry: Azide-tagged biomolecules, copper-free conditions, and mild temperatures.
Amide Bond Formation: EDC, NHS, and primary amines, typically carried out in aqueous or organic solvents at room temperature
Major Products
Triazole Linkages: Formed from SPAAC reactions.
Amide Bonds: Resulting from reactions with primary amines
Scientific Research Applications
endo-BCN-PEG8-acid has a wide range of applications in scientific research:
Bioconjugation: Used to label proteins, peptides, and other biomolecules for imaging and diagnostic purposes.
Drug Delivery: Acts as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Material Science: Enhances the solubility and biocompatibility of polymers and nanoparticles.
Chemical Biology: Facilitates the study of biological processes through the selective modification of biomolecules .
Mechanism of Action
The mechanism of action of endo-BCN-PEG8-acid involves its ability to undergo click chemistry reactions with azide-tagged molecules. The BCN group, due to its strained alkyne structure, readily reacts with azides to form triazole linkages without the need for copper catalysts. This copper-free click chemistry is particularly advantageous in biological systems where copper can be toxic .
Comparison with Similar Compounds
Similar Compounds
endo-BCN-PEG4-acid: Contains a shorter PEG chain with four ethylene glycol units.
DBCO-PEG8-acid: Uses a dibenzocyclooctyne (DBCO) group instead of BCN.
TCO-PEG8-acid: Contains a trans-cyclooctene (TCO) group instead of BCN .
Uniqueness
endo-BCN-PEG8-acid is unique due to its combination of a BCN group and an eight-unit PEG chain, which provides a balance of reactivity and solubility. The BCN group enables rapid and efficient click chemistry reactions, while the PEG chain enhances solubility and biocompatibility, making it suitable for a wide range of applications in bioconjugation, drug delivery, and material science .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKJPUANVDIPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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